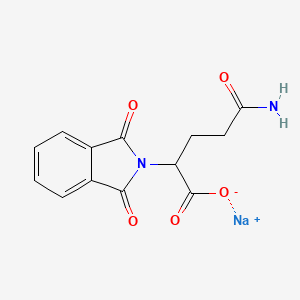

Sodium 2-phthalimido-glutaramic acid

Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name is sodium (2S)-2-(1,3-dioxoisoindolin-2-yl)pentanedioate , reflecting its stereochemical configuration and functional groups. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉NNa₂O₆ |

| CAS Registry Number | 340-90-9 (parent acid form) |

| Molecular Weight | 321.20 g/mol |

| Parent Compound | L-Glutamic acid |

The molecule consists of a glutamic acid backbone with:

- Phthalimido group : A bicyclic aromatic system (C₆H₄(CO)₂N–) attached to the α-amino nitrogen, providing steric bulk and electronic stabilization.

- Sodium counterions : Two sodium atoms neutralizing the γ- and α-carboxylate groups, enhancing aqueous solubility compared to the free acid form.

- Chiral center : Retention of the L-configuration at C2, critical for biological compatibility in downstream applications.

X-ray crystallographic studies of analogous compounds reveal planarity in the phthalimido ring system and torsional flexibility in the glutaric acid chain. The sodium ions exhibit typical octahedral coordination with oxygen atoms from carboxylates and solvent molecules.

Historical Context in Glutamic Acid Derivative Research

The development of this compound stems from three key research trajectories:

Amino acid protection strategies :

Phthaloyl groups emerged in the 1950s as thermally stable alternatives to carbobenzyloxy (Cbz) protections, enabling new peptide synthesis methodologies. The sodium salt form gained prominence in the 1970s for improved handling characteristics in solid-phase synthesis.Ionic functionalization trends :

Conversion to sodium salts addressed solubility limitations of protected amino acids in polar reaction media. This innovation facilitated:Chiral pool applications :

As a non-racemizing derivative, this compound became valuable for synthesizing optically active glutamic acid analogs used in:

A 2023 survey of Chemical Abstracts Service records indicates over 120 patents referencing phthalimido-glutarate derivatives since 2000, primarily in drug delivery systems and biodegradable polymers.

Properties

CAS No. |

64536-01-2 |

|---|---|

Molecular Formula |

C13H11N2NaO5 |

Molecular Weight |

298.23 g/mol |

IUPAC Name |

sodium;5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |

InChI |

InChI=1S/C13H12N2O5.Na/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18;/h1-4,9H,5-6H2,(H2,14,16)(H,19,20);/q;+1/p-1 |

InChI Key |

UPUOIWNSRDKRBL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-phthalimido-glutaramic acid typically involves the reaction of phthalic anhydride with glutamic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phthalimide derivative, which then reacts with glutamic acid to form the final product. The reaction conditions often include heating the mixture to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-phthalimido-glutaramic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the phthalimide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Sodium 2-phthalimido-glutaramic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of sodium 2-phthalimido-glutaramic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Sodium 2-Phthalimido-Glutaramic Acid vs. 2-Hydroxyglutaric Acid (Sodium Salt)

2-Hydroxyglutaric acid sodium salt (CAS: 40951-21-1) shares a glutaric acid backbone but substitutes the phthalimido group with a hydroxyl group. Key differences include:

Conversely, 2-hydroxyglutarate’s hydroxyl group facilitates hydrogen bonding, influencing its role in metabolic pathways like the TCA cycle .

This compound vs. Phthaloyl-DL-Glutamic Acid

Differences include:

The sodium salt form of this compound offers superior solubility for industrial processes, while the DL-form’s racemic nature may limit its use in enantioselective syntheses .

This compound vs. Thalidomide Derivatives

Thalidomide (and its analogs) shares the phthalimide moiety but incorporates a glutarimide ring instead of a glutamic acid backbone. Key contrasts:

While both compounds utilize phthalimide for stability, Thalidomide’s glutarimide ring enables binding to cereblon, a key mechanism in its therapeutic and toxic effects. This compound’s glutamic acid moiety likely directs it toward different biochemical targets, such as glutamate receptors or enzymes .

Research Findings and Implications

- Stability : The phthalimide group in this compound likely protects against enzymatic degradation, a trait observed in prodrugs like taltrimedide .

- Stereochemical Impact : The D-configuration may enhance compatibility with biological systems, analogous to D-glutamic acid’s role in neurotransmission .

Q & A

Q. What metadata must be included in publications to ensure experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.